2-Amino-2-methyl-5-(1h-pyrazol-1-yl)pentan-1-ol
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Overview
Description
2-Amino-2-methyl-5-(1h-pyrazol-1-yl)pentan-1-ol is a compound that features both an amino group and a pyrazole ring, making it a versatile molecule in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-5-(1h-pyrazol-1-yl)pentan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Pyrazole Ring to the Pentan-1-ol Backbone: This step involves the nucleophilic substitution reaction where the pyrazole ring is attached to a suitable precursor, such as 2-amino-2-methylpentan-1-ol, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Synthesis: Utilizing large-scale reactors to ensure consistent quality and yield.
Optimization of Reaction Conditions: Including temperature, pressure, and pH to maximize efficiency and minimize by-products.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the pyrazole ring or the amino group, potentially converting them into more saturated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation Products: Imines, oximes.
Reduction Products: Saturated derivatives of the pyrazole ring or amino group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-2-methyl-5-(1h-pyrazol-1-yl)pentan-1-ol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive amino and hydroxyl groups. It may also serve as a ligand in the study of metal complexes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests possible applications in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism by which 2-Amino-2-methyl-5-(1h-pyrazol-1-yl)pentan-1-ol exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-5-(1h-imidazol-1-yl)pentan-1-ol: Similar structure but with an imidazole ring instead of a pyrazole ring.
2-Amino-2-methyl-5-(1h-triazol-1-yl)pentan-1-ol: Contains a triazole ring, offering different reactivity and biological properties.
2-Amino-2-methyl-5-(1h-thiazol-1-yl)pentan-1-ol: Features a thiazole ring, which can affect its chemical and biological behavior.
Uniqueness
2-Amino-2-methyl-5-(1h-pyrazol-1-yl)pentan-1-ol is unique due to the specific electronic and steric properties of the pyrazole ring. This influences its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H17N3O |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-amino-2-methyl-5-pyrazol-1-ylpentan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-9(10,8-13)4-2-6-12-7-3-5-11-12/h3,5,7,13H,2,4,6,8,10H2,1H3 |
InChI Key |
WDHVHNSBYARXNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1C=CC=N1)(CO)N |
Origin of Product |
United States |
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